butyl 4-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE: is a synthetic organic compound characterized by the presence of a butyl ester group, a tert-butylphenyl group, and an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the following steps:
Formation of the Enamido Intermediate: The enamido linkage is formed by reacting 4-tert-butylphenylprop-2-enamide with an appropriate benzoic acid derivative under suitable conditions.
Esterification: The resulting intermediate is then esterified with butanol in the presence of a catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the enamido linkage, converting it into an amine group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance material properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme-substrate interactions.
Drug Development: Its structural features make it a potential candidate for drug design and development.
Medicine:
Therapeutic Agents: The compound’s derivatives may exhibit pharmacological activities, making them potential therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of BUTYL 4-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The enamido linkage can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- BUTYL 2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
- tert-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[tert-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBOXYLATE
Comparison:
- Structural Differences: While similar in having a tert-butylphenyl group, these compounds differ in their core structures and functional groups.
- Reactivity: The presence of different functional groups (e.g., benzothiophene, indole) influences their reactivity and potential applications.
- Applications: Each compound’s unique structural features make them suitable for specific applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C24H29NO3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
butyl 4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H29NO3/c1-5-6-17-28-23(27)19-10-14-21(15-11-19)25-22(26)16-9-18-7-12-20(13-8-18)24(2,3)4/h7-16H,5-6,17H2,1-4H3,(H,25,26)/b16-9+ |
InChI Key |
VAZVQOUXYQWCQA-CXUHLZMHSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.